molecular formula C16H15N3 B11807354 1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine

1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B11807354
M. Wt: 249.31 g/mol
InChI Key: HPYSYNJVUWLTHQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities. This particular compound features a cyclopropyl group, a phenyl group, and an amine group attached to the benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable aldehyde or ketone.

    Substitution Reactions:

    Amine Introduction: The amine group is introduced through nucleophilic substitution or amination reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include acids, bases, and specific catalysts, while major products depend on the type of reaction and conditions.

Scientific Research Applications

1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine can be compared with other benzimidazole derivatives, such as:

    2-Phenyl-1H-benzo[d]imidazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-Cyclopropyl-2-methyl-1H-benzo[d]imidazole: Features a methyl group instead of a phenyl group, leading to different reactivity and applications.

    1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-4-amine: The position of the amine group is different, which can influence its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-cyclopropyl-2-phenylbenzimidazol-5-amine

InChI

InChI=1S/C16H15N3/c17-12-6-9-15-14(10-12)18-16(19(15)13-7-8-13)11-4-2-1-3-5-11/h1-6,9-10,13H,7-8,17H2

InChI Key

HPYSYNJVUWLTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4

Origin of Product

United States

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